3-(1-Ethyl-4-piperidinyl)-1-propanol
Description
3-(1-Ethyl-4-piperidinyl)-1-propanol is a tertiary alcohol featuring a piperidine ring substituted with an ethyl group at the 1-position and a propanol chain at the 4-position. This structure imparts unique physicochemical properties, making it a compound of interest in pharmaceutical and chemical synthesis.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-2-11-7-5-10(6-8-11)4-3-9-12/h10,12H,2-9H2,1H3 |
InChI Key |
WFSDTCFKJVGRRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Alcohol Position: The 4-position of the piperidine ring (vs. 3-position in 2-(1-Methylpiperidin-3-yl)ethanol) may alter hydrogen-bonding capacity and steric interactions in catalytic or biological systems.
- Chain Length: Propanol (C3) chains, compared to ethanol (C2), provide greater conformational flexibility, which could influence binding affinity in receptor-ligand interactions .
Physicochemical Properties and Functional Implications
While experimental data for this compound are sparse, inferences can be drawn from analogs:
- Lipophilicity : Ethyl and pentyl substituents increase logP values compared to methyl, suggesting improved lipid bilayer penetration.
- Boiling Point : Longer alkyl chains (e.g., pentyl) likely elevate boiling points due to increased van der Waals interactions.
- Solubility: Polar propanol groups enhance water solubility relative to purely alkyl-substituted piperidines, though this is counterbalanced by hydrophobic substituents .
Impurity Profiles and Regulatory Considerations
Pharmaceutical guidelines (e.g., USP) mandate strict control of structurally related impurities.
- Methyl or Pentyl Analogs : Formed via incomplete alkylation or side reactions during synthesis.
- Positional Isomers: Ethanol derivatives at the 3-position of piperidine (e.g., 2-(1-Ethylpiperidin-3-yl)ethanol) could arise from regioselective deviations .
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